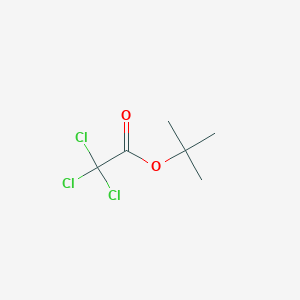

Tert-butyl trichloroacetate

Description

Significance of Trichloroacetate (B1195264) Esters in Synthetic Methodologies

Trichloroacetate esters, as a class of compounds, are valuable reagents and starting materials in organic synthesis. nih.gov Their utility stems from the strong electron-withdrawing nature of the trichloromethyl group, which significantly influences the reactivity of the ester functionality. This electronic effect makes the carbonyl carbon more electrophilic and the trichloroacetate group a good leaving group in certain reactions.

The significance of trichloroacetate esters is evident in several key areas of synthetic chemistry:

Esterification and Protection: Trichloroacetic acid and its derivatives are used in esterification reactions. adventchembio.com The trichloroacetyl group can also serve as a protecting group for alcohols and amines, although less common than other protecting groups.

Herbicidal Activity: Historically, sodium trichloroacetate was widely used as a selective herbicide, particularly for controlling perennial grasses. nih.gov This application highlights the biological activity associated with the trichloroacetate moiety.

Precursors to Other Functional Groups: Trichloroacetate esters can be transformed into a variety of other functional groups. For instance, they can be hydrolyzed to the corresponding alcohols or undergo transesterification. ontosight.ai

Generation of Dichlorocarbene (B158193): Certain trichloroacetate derivatives can be used to generate dichlorocarbene, a highly reactive intermediate that participates in cycloaddition reactions to form dichlorocyclopropanes.

The diverse applications of trichloroacetate esters underscore their importance as versatile tools in the arsenal (B13267) of synthetic organic chemists. nih.govontosight.ai

Overview of Tert-butyl Trichloroacetate as a Strategic Chemical Intermediate

This compound, with the chemical formula C₆H₉Cl₃O₂, holds a specific and strategic position within the family of trichloroacetate esters. nih.gov The presence of the tert-butyl group, a bulky and sterically demanding substituent, introduces unique properties that are highly advantageous in multi-step syntheses. rsc.orgresearchgate.net

Key aspects of this compound as a strategic intermediate include:

Introduction of the Tert-butoxycarbonyl (Boc) Group: While not a direct source, the chemistry involving tert-butyl esters is closely related to the widely used Boc protecting group strategy for amines. The stability and selective removal of the tert-butyl group are fundamental concepts in this area.

Controlled Reactions: The steric bulk of the tert-butyl group can influence the stereochemical outcome of reactions, providing a level of control that is crucial in the synthesis of complex molecules with specific three-dimensional arrangements. researchgate.net

Pharmaceutical and Agrochemical Synthesis: Tert-butyl esters, in general, are important intermediates in the production of pharmaceuticals and agrochemicals. google.com The specific properties of this compound make it a candidate for the synthesis of specialized compounds in these fields.

In Situ Generation of Acid Chlorides: Under certain conditions, tert-butyl esters can be converted into acid chlorides in situ, which can then react with various nucleophiles to form amides and other esters. organic-chemistry.org

The strategic importance of this compound lies in its ability to provide a stable yet reactive handle for introducing specific structural motifs and for controlling the course of chemical reactions.

Historical Trajectory and Evolution of Research on this compound

The first reported synthesis of this compound appears in a 1944 publication in the Journal of the American Chemical Society. acs.org This initial work described two methods of preparation: the reaction of trichloroacetyl chloride with tert-butyl alcohol in the presence of pyridine, and the reaction of trichloroacetic acid with isobutylene (B52900). acs.org The latter method involved the absorption of isobutylene into trichloroacetic acid at 60°C, yielding the crystalline product upon cooling. acs.org

Since its initial discovery, research on this compound has evolved, with studies exploring its physical properties and reactivity. Early investigations focused on establishing its fundamental chemical characteristics. acs.org Subsequent research has implicitly included this compound within the broader context of tert-butyl esters and their applications in organic synthesis, particularly in the realm of protecting group chemistry and as intermediates for various transformations. organic-chemistry.org

While not as extensively studied as some other esters, the unique combination of the trichloroacetate and tert-butyl groups continues to make it a compound of interest for specialized applications in modern organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₉Cl₃O₂ | nih.gov |

| Melting Point | 25.5°C | acs.org |

| Boiling Point | 37°C at 1 mm Hg | acs.org |

| Density (d²⁵) | 1.2363 g/cm³ | acs.org |

| Refractive Index (n²⁵D) | 1.4398 | acs.org |

Table 1: Physical Properties of this compound

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Esterification | Trichloroacetyl chloride, tert-butyl alcohol | Pyridine | 95% | acs.org |

| Addition Reaction | Trichloroacetic acid, Isobutylene | 60°C | 80% (from pentane (B18724) recrystallization) | acs.org |

Table 2: Synthetic Methods for this compound

Structure

3D Structure

Properties

CAS No. |

1860-21-5 |

|---|---|

Molecular Formula |

C6H9Cl3O2 |

Molecular Weight |

219.5 g/mol |

IUPAC Name |

tert-butyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C6H9Cl3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |

InChI Key |

YROVKSCEXQTHTJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C(Cl)(Cl)Cl |

melting_point |

25.5 °C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Trichloroacetate

Esterification Approaches to Tert-butyl Trichloroacetate (B1195264)

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is the fundamental method for synthesizing tert-butyl trichloroacetate. Various catalytic and procedural modifications have been developed to optimize this transformation.

A significant method for the synthesis of this compound involves the direct addition of trichloroacetic acid to isobutylene (B52900). acs.orgcdnsciencepub.com This reaction is typically catalyzed by a strong acid. The process is driven by the formation of the stable tert-butyl carbocation from isobutylene in the acidic medium, which then reacts with the trichloroacetate anion.

Research has shown that trichloroacetic acid readily reacts with isobutene. cdnsciencepub.com One documented procedure involves the absorption of isobutylene into trichloroacetic acid at 60°C, with the reaction reaching completion within three hours. acs.org This method resulted in an 80% yield after recrystallization from pentane (B18724). acs.org The reaction kinetics indicate that the process is first-order with respect to the olefin (isobutylene) and second-order with respect to the acid. cdnsciencepub.com

The use of solid acid catalysts, such as acidic resins (e.g., sulfonated polystyrene divinyl benzene (B151609) copolymer), is also a viable approach for the esterification of isobutene. google.com These catalysts offer advantages in terms of separation and potential for continuous production processes. google.com For instance, a continuous production method has been described where chloroacetic acid (a related compound) is reacted with isobutene gas in the presence of a strong acid ion-exchange resin. google.com

It is noted that while strong acids like sulfuric acid can be used, they can also promote the competing reaction of isobutylene polymerization. google.comacademie-sciences.fr Therefore, controlling reaction conditions such as temperature and catalyst concentration is crucial for maximizing the yield of the desired ester. A study on the synthesis of tert-butyl chloroacetate (B1199739), a structurally similar ester, highlighted a catalyst-free approach conducted at elevated temperatures (80° to 110° C) and pressures (3 to 12 bar), which simplifies product separation. google.com

Table 1: Reaction Conditions for Acid-Catalyzed Esterification of Trichloroacetic Acid with Isobutylene

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Reactants | Trichloroacetic acid, Isobutylene | 80% | acs.org |

| Temperature | 60°C | - | acs.org |

| Reaction Time | 3 hours | - | acs.org |

| Kinetics | First-order in isobutylene, Second-order in acid | - | cdnsciencepub.com |

Conventional esterification for this compound typically involves the reaction of trichloroacetic acid or its derivatives with tert-butanol (B103910). One of the earliest reported methods involves the reaction of trichloroacetyl chloride with tert-butanol in the presence of a base like pyridine. acs.org This method was reported to produce a 95% yield without the need for an additional solvent or heating. acs.org

The Steglich esterification is another mild method suitable for preparing tert-butyl esters, especially for acid-labile substrates. organic-chemistry.org This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol to form the ester. organic-chemistry.org

Other Brønsted acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used as catalysts in conventional esterification. e-bookshelf.deresearchgate.net For the synthesis of tert-butyl esters, a notable method involves using sulfuric acid absorbed on magnesium sulfate (B86663) with tert-butanol, which proceeds smoothly for various types of carboxylic acids. e-bookshelf.de

Table 2: Comparison of Conventional Esterification Methods for Tert-butyl Esters

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| From Acid Chloride | Trichloroacetyl chloride, tert-butanol, pyridine | High yield (95%), no solvent/heating needed | acs.org |

| Steglich Esterification | Trichloroacetic acid, tert-butanol, DCC, DMAP | Mild conditions, suitable for acid-labile substrates | organic-chemistry.org |

| H₂SO₄ on MgSO₄ | Carboxylic acid, tert-butanol, H₂SO₄/MgSO₄ | Effective for various carboxylic acids | e-bookshelf.de |

Considerations for Industrial-Scale Production of this compound

The transition from laboratory synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure an efficient, safe, and cost-effective process. sioc-journal.cnmdpi.com

Process optimization is a key aspect. This involves refining reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. mdpi.commdpi-res.com For the synthesis of related tert-butyl esters, studies have focused on developing continuous-flow processes, which can offer better control over reaction conditions and improve safety and efficiency compared to batch reactors. google.comnih.gov For example, a patent for the synthesis of tert-butyl chloroacetate describes a continuous process using a strong acid ion-exchange resin, which simplifies catalyst removal and allows for the recycling of unreacted starting materials. google.com

Another patented process for producing tert-butyl chloroacetate avoids the use of catalysts and solvents by operating at high temperatures (80° to 110° C) and pressures (3 to 12 bar). google.com This approach simplifies the purification process, as only the unreacted chloroacetic acid needs to be removed by distillation, leading to considerable advantages for industrial-scale production. google.com

The choice of raw materials and their cost-effectiveness is crucial for industrial applications. sioc-journal.cn The use of readily available and less hazardous reagents is preferred. For instance, substituting highly toxic or explosive reagents with safer alternatives is a key consideration in process development. sioc-journal.cn

Finally, the purification of the final product is a significant step. Industrial processes often rely on distillation to achieve the desired purity. acs.orggoogle.com The design of the distillation process must be optimized to efficiently separate the product from unreacted starting materials, by-products, and the catalyst.

Mechanistic Investigations of Tert Butyl Trichloroacetate Reactivity

Gas-Phase Elimination Reactions and Kinetics

The study of gas-phase elimination reactions of tert-butyl esters provides valuable insights into reaction mechanisms and the influence of molecular structure on reactivity. These unimolecular reactions typically proceed through a cyclic transition state, leading to the formation of an alkene and a carboxylic acid.

Kinetics of Gas-Phase Elimination Processes

The gas-phase elimination of tert-butyl esters, including tert-butyl trichloroacetate (B1195264), follows a first-order rate law and is a homogeneous, unimolecular process. researchgate.net These reactions are typically carried out in a static system at elevated temperatures. The primary products of the elimination of tert-butyl trichloroacetate are isobutene and trichloroacetic acid. The trichloroacetic acid, being unstable, may undergo subsequent decomposition.

Interactive Data Table: Kinetic Parameters for Gas-Phase Elimination of Related Tert-Butyl Esters

| Compound | log(A/s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (°C) |

| Tert-butyl carbamate (B1207046) | 13.02 ± 0.46 | 161.6 ± 4.7 | 200-280 |

| Tert-butyl N-hydroxycarbamate | 12.52 ± 0.11 | 147.8 ± 1.1 | Not Specified |

| 1-(Tert-butoxycarbonyl)-imidazole | 11.63 ± 0.21 | 134.9 ± 2.0 | Not Specified |

Electronic Effects of Substituents on Elimination Rates

The electronic properties of the substituent group on the acyl portion of the ester significantly influence the rate of gas-phase elimination. Electron-withdrawing groups, such as the trichloromethyl group in this compound, generally increase the rate of elimination. This is because they increase the acidity of the α-hydrogen, facilitating its abstraction in the transition state.

The reactivity order for different functional groups in similar elimination reactions has been observed as acid < ester < alcohol < ether. unirioja.es In the case of aldehydes and ketones, aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in Two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively than the single alkyl group in aldehydes. ncert.nic.in The presence of electron-withdrawing groups, like the phenyl group in butyl benzyl (B1604629) phthalate, can significantly increase the rate of hydrolysis compared to phthalates with alkyl substituents. chemrxiv.org Conversely, the insertion of electron-donating tert-butyl groups can raise the LUMO level of a molecule, affecting its electronic properties. nih.gov

Proposed Mechanistic Pathways for Unimolecular Elimination

The unimolecular elimination of tert-butyl esters in the gas phase is generally believed to proceed through a six-membered cyclic transition state, a mechanism known as an E1 elimination. libretexts.orgiitk.ac.in This pathway involves the transfer of a β-hydrogen from the tert-butyl group to the carbonyl oxygen, with simultaneous cleavage of the C-O bond and formation of a C=C double bond. libretexts.orgiitk.ac.in

The key steps in the proposed E1 mechanism are:

Formation of a carbocation intermediate : The leaving group departs, taking the bonding electrons with it, resulting in the formation of a carbocation. libretexts.orgmasterorganicchemistry.com This is the slow, rate-determining step. libretexts.orgmasterorganicchemistry.com

Deprotonation : A base, which can be a solvent molecule or another species, removes a proton from a carbon atom adjacent (beta) to the carbocation. libretexts.org

Alkene formation : The electrons from the C-H bond then form a new pi bond, resulting in the formation of an alkene. libretexts.org

This mechanism is supported by the first-order kinetics observed for these reactions, as the rate depends only on the concentration of the substrate. masterorganicchemistry.com The stability of the resulting carbocation is a crucial factor, with tertiary carbocations, like the tert-butyl cation, being relatively stable and thus favoring the E1 pathway. wikipedia.org

Radical-Mediated Transformations Involving this compound

This compound can also participate in chemical transformations involving radical intermediates. These reactions open up different avenues of reactivity compared to the ionic pathways of elimination reactions.

Generation and Characterization of the Trichloroacetate Radical (Implied from related studies)

While direct studies on the generation and characterization of the trichloroacetate radical from this compound were not found, the formation of related haloalkyl radicals is well-documented. For instance, the reductive dehalogenation of trichloroacetate (TCA) can lead to the formation of the dichloroacetate (B87207) radical. nih.gov This process is thought to be a key step in the metabolism of trichloroethylene. nih.gov The existence of this radical has been inferred from the detection of dechlorinated metabolites and lipid peroxidation byproducts. nih.gov

The generation of free radicals during the in vivo biotransformation of TCA is also suggested to be related to its observed hepatotoxicity in mice. nih.gov Furthermore, the decarboxylative addition of trichloroacetic acid to aldehydes, often in the presence of its sodium salt, is a known method for forming trichloromethylcarbinols, implying the transient formation of a trichloromethyl anion or a related radical species. acs.org

Atom-Transfer Radical Addition (ATRA) Reactions

Atom-transfer radical addition (ATRA) is a powerful method for forming carbon-carbon bonds. In these reactions, a radical is generated from a precursor, such as an alkyl halide, and adds to an unsaturated compound like an alkene. The resulting radical then abstracts a halogen atom from another molecule of the precursor to propagate the radical chain.

Ruthenium and copper complexes are effective catalysts for ATRA reactions. researchgate.nettandfonline.comrsc.org For substrates with high reactivity, such as ethyl trichloroacetate, kinetic studies suggest that the reaction is zero-order with respect to the halogenated compound, indicating that the metal catalyst is not directly involved in the rate-limiting step. researchgate.net These catalyzed reactions can be used to synthesize a variety of compounds, including functionalized 2-azaspiro[4.5]decanes and morphans through intramolecular Kharasch-type additions of trichloroacetamides. nih.gov The development of new catalytic systems, including visible-light-induced copper-catalyzed protocols, has expanded the scope and applicability of ATRA reactions. rsc.org

Role of Tert-butyl Radical Intermediates in Reaction Sequences

The tert-butyl radical, with the chemical formula (CH₃)₃C·, is a highly reactive and unstable organic intermediate characterized by an unpaired electron on the central carbon atom and a trigonal pyramidal geometry. ontosight.ai This radical plays a significant role in various chemical reactions, including substitution, addition, and rearrangement. ontosight.ai Its generation can be achieved through methods like homolytic cleavage or oxidation. ontosight.ai In the context of this compound, the tert-butyl radical can be a key intermediate that initiates or participates in complex reaction sequences.

The formation of a tert-butyl radical from this compound can be envisioned under thermal or photochemical conditions, leading to the homolytic cleavage of the ester bond. Once formed, this radical can engage in several reaction pathways. For instance, it can abstract a hydrogen atom from a suitable donor, leading to the formation of isobutane. taylorandfrancis.com Alternatively, it can add to double or triple bonds, initiating polymerization or other carbon-carbon bond-forming reactions. ontosight.ai

Nucleophilic Reaction Pathways

Steric Hindrance Effects on Nucleophilic Reaction Rates

The rate and mechanism of nucleophilic reactions involving this compound are significantly influenced by steric hindrance. The bulky tert-butyl group physically impedes the approach of nucleophiles to the electrophilic carbonyl carbon. libretexts.orgreddit.com This steric crowding is a major determinant of the favored reaction pathway.

For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must attack the carbon atom from the backside, opposite to the leaving group. libretexts.org The large tert-butyl group creates substantial steric hindrance, making this backside attack extremely difficult. youtube.com Consequently, SN2 reactions at a tertiary center like the one in this compound are generally disfavored and occur at a very slow rate, if at all. youtube.comcoconote.app Even with a less sterically demanding substrate, a bulky nucleophile like potassium tert-butoxide will favor elimination over substitution. stackexchange.com

In contrast, the steric hindrance of the tert-butyl group promotes a unimolecular nucleophilic substitution (SN1) mechanism. coconote.app This pathway involves a two-step process where the leaving group departs first, forming a relatively stable tertiary carbocation intermediate. youtube.com The formation of this carbocation is the rate-determining step and does not involve the nucleophile. coconote.app The stability of the tert-butyl carbocation is due to hyperconjugation. Once the planar carbocation is formed, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral. coconote.app Therefore, the steric bulk of the tert-butyl group effectively channels the nucleophilic reaction away from the concerted SN2 pathway and towards the stepwise SN1 pathway.

Characterization of Nucleophilic Substitution Products

The products resulting from nucleophilic substitution on this compound can be diverse, depending on the nucleophile and reaction conditions. Common nucleophiles such as alcohols, amines, and water can react to form different esters, amides, or regenerate trichloroacetic acid, respectively.

For instance, reaction with an alcohol (R'OH) in a transesterification reaction would yield a different ester (R'OOCCCl₃) and tert-butanol (B103910). Similarly, reaction with an amine (R'NH₂) would produce an amide (R'NHCO-CCl₃) and tert-butanol. The reaction of tert-butyl esters with thionyl chloride (SOCl₂) can produce acid chlorides in good yields. organic-chemistry.org Another method involves using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst to generate acid chloride intermediates, which can then react with various nucleophiles. organic-chemistry.org

The characterization of these substitution products relies on standard spectroscopic and chromatographic techniques. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the products. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the structure and connectivity of the atoms. Infrared (IR) spectroscopy can identify key functional groups, such as the carbonyl stretch in the ester or amide products. Gas chromatography (GC) can be employed to separate and identify volatile products by comparing their retention times with known standards.

The synthesis of L-γ-methyleneglutamic acid amide tert-butyl esters provides an example of the preparation and characterization of such nucleophilic substitution products. nih.gov These syntheses often involve multiple steps, including protection and deprotection of functional groups, with the final products being thoroughly characterized by spectroscopic methods. nih.gov

Catalytic Activation and Reaction Mechanisms

Metal-Catalyzed Dehalogenation Reactions

The trichloromethyl group of this compound is susceptible to dehalogenation reactions, which can be facilitated by metal catalysts. These reactions are significant for both synthetic purposes and for the degradation of halogenated organic compounds.

A notable example is the visible-light-driven, copper-catalyzed dehalogenation of trichloroacetic acid, which can be selectively converted to monochloroacetic acid. acs.org This process utilizes ascorbic acid as a mild and environmentally friendly reducing agent in an ethanol (B145695)/water solvent system. acs.org Mechanistic studies have revealed that copper plays multiple roles in this transformation, including photoexcitation, excited-state chlorine atom transfer, and thermal activation of the carbon-chlorine bond. acs.org This type of catalytic system could be applied to this compound to achieve selective dehalogenation.

In a different context, the reductive dehalogenation of trichloroacetate has been observed in biological systems. The bacterium Trichlorobacter thiogenes is capable of growing by reductively dechlorinating trichloroacetate to dichloroacetate. nih.govnih.gov This process is linked to a sulfur-sulfide redox cycle and requires actively metabolizing cells, suggesting the involvement of a cell-associated catalyst. nih.gov While biological, this demonstrates the feasibility of catalyzed reductive dehalogenation of the trichloroacetate moiety.

The table below summarizes findings from a study on the copper-catalyzed dehalogenation of trichloroacetic acid. acs.org

| Catalyst/Reagents | Substrate | Product | Key Features |

| Cu(I), Ascorbic Acid, Visible Light | Trichloroacetic Acid | Monochloroacetic Acid | Environmentally friendly reductant and solvent; selective dehalogenation. |

| Trichlorobacter thiogenes | Trichloroacetate | Dichloroacetate | Biological reductive dehalogenation coupled to a sulfur-sulfide redox cycle. nih.govnih.gov |

Photoredox Catalysis and Excited-State Reactivity

Photoredox catalysis has emerged as a powerful tool for activating stable organic molecules under mild conditions, and it is highly applicable to the reactivity of this compound. rsc.orgyoutube.com This type of catalysis uses a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. youtube.com

In the case of this compound, the trichloromethyl group can be activated through a reductive quenching cycle of a photocatalyst. For example, an excited iridium-based photocatalyst, such as fac-Ir(ppy)₃, can be reductively quenched by an electron donor. The resulting highly reducing Ir(II) species can then transfer an electron to the trichloroacetate, leading to the cleavage of a carbon-chlorine bond and the formation of a dichloromethyl radical and a chloride ion. This is analogous to the photoredox-catalyzed synthesis of γ- and δ-lactams from N-alkenyl trichloroacetamides, where a trichloromethyl radical is generated and participates in subsequent cyclization reactions. nih.gov

Another relevant example is the photocatalytic trichloromethylative lactonization of olefins. chemistryviews.org In this reaction, bromotrichloromethane (B165885) is used as the source of the trichloromethyl radical (•CCl₃), which is generated via the interaction with an excited iridium photocatalyst. chemistryviews.org This radical then adds to an olefin, initiating a cyclization cascade. A similar approach could be envisioned for this compound, where the photogenerated dichloromethyl radical could be trapped by various radical acceptors.

The conditions for these photoredox reactions are typically mild, often proceeding at room temperature under irradiation with visible light (e.g., blue LEDs). nih.govchemistryviews.org The choice of solvent and additives can be crucial for the efficiency and selectivity of the reaction.

The table below provides an overview of representative photoredox-catalyzed reactions involving trichloromethyl precursors.

| Photocatalyst | Substrate Type | Radical Intermediate | Application |

| fac-Ir(ppy)₃ | N-alkenyl trichloroacetamides | Trichloromethyl radical | Synthesis of γ- and δ-lactams nih.gov |

| fac-Ir(ppy)₃ | Olefinic carboxylic acids with BrCCl₃ | Trichloromethyl radical | Trichloromethylative lactonization chemistryviews.org |

| Copper Catalyst | Trichloroacetic Acid | Carbon-centered radical | Reductive dehalogenation acs.org |

Mechanistic Roles of Specific Metal Catalysts, e.g., Copper

While direct mechanistic studies on copper-catalyzed reactions of this compound are not extensively detailed in the reviewed literature, the role of copper catalysts can be inferred from reactions involving structurally similar compounds and related reactive species, such as the trichloromethyl group. Copper catalysts, cycling between Cu(I), Cu(II), and sometimes Cu(III) oxidation states, are pivotal in mediating radical reactions.

In related systems, copper's primary role is to facilitate the generation of radical species. For instance, in reactions involving chloroform (B151607) (trichloromethane), a copper(I) catalyst can react with an initiator like di-tert-butyl peroxide (DTBP) to form a copper(II) species, a tert-butoxy (B1229062) radical, and a tert-butoxy anion. The tert-butoxy radical can then abstract a hydrogen from chloroform to generate a trichloromethyl radical (•CCl₃) nih.gov. This radical can then be captured by a substrate coordinated to the copper(II) center nih.gov. A plausible catalytic cycle involves the initial formation of the Cu(II) species, which then coordinates with the substrate. This intermediate then captures the trichloromethyl radical. A subsequent reduction step regenerates the Cu(I) catalyst, completing the cycle nih.gov.

In the context of this compound, a copper catalyst could potentially interact with the trichloroacetate group. Visible-light-driven copper catalysis has been shown to be effective for the dehalogenation of trichloroacetic acid (TCA), the parent acid of this compound. In these systems, copper plays multiple roles, including photoexcitation, excited-state chlorine transfer, and thermal activation of the carbon-chlorine bond nih.gov. The catalytic cycle likely involves the reduction of Cu(II) to Cu(I) species, which are the active catalysts nih.gov. The reaction of TCA with a Cu(I) catalyst can lead to the formation of dichloroacetic acid (DCA) through a thermally driven C-Cl bond cleavage, even in the absence of light nih.gov.

Furthermore, copper(I) and copper(II) salts have proven effective in catalyzing the N-tert-butylation of amines using tert-butyl 2,2,2-trichloroacetimidate, a compound structurally related to this compound organic-chemistry.org. The proposed mechanism involves the coordination of the copper catalyst to the tert-butylating agent, which facilitates the release of a tert-butyl cation that then reacts with the amine organic-chemistry.org. This highlights copper's role in activating the substrate.

The table below summarizes the observed effects and proposed roles of copper catalysts in reactions involving related trichloro-compounds.

| Catalyst System | Substrate | Proposed Mechanistic Role of Copper | Key Intermediates | Ref |

| Cu(CH₃CN)₄PF₆ / DTBP | Chloroform & Buteneamide | Radical initiator; coordination to substrate; facilitates radical capture | Cu(I), Cu(II), Cu(III) species; •CCl₃ radical | nih.gov |

| Visible Light / Cu Catalyst | Trichloroacetic Acid | Photoexcitation; excited-state chlorine transfer; thermal C-Cl bond activation | Cu(I), Cu(II) species | nih.gov |

| Cu(OTf)₂ | tert-Butyl 2,2,2-trichloroacetimidate | Lewis acid; coordination to substrate to release tert-butyl cation | Copper-substrate complex | organic-chemistry.org |

Electrocatalytic Transformations (Contextual from trichloroacetic acid)

The electrocatalytic transformation of this compound can be understood by examining the well-studied electrocatalytic reduction of its parent compound, trichloroacetic acid (TCA). These transformations primarily involve reductive dechlorination, a process of significant environmental interest for the remediation of halogenated disinfection byproducts in water.

The general mechanism for the electrocatalytic dechlorination of TCA is a stepwise reduction, where chlorine atoms are sequentially removed. The established pathway proceeds from trichloroacetic acid to dichloroacetic acid (DCAA), then to monochloroacetic acid (MCAA), and finally to acetic acid as the ultimate product. nih.govresearchgate.net

Various catalytic electrodes have been developed to enhance the efficiency of this transformation. A common strategy involves modifying electrode surfaces to improve catalytic activity and electron transfer. For example, hemoglobin (Hb) immobilized on carbon nanotubes (CNT) has been used to create a modified carbon paste electrode. This bioelectrocatalytic system demonstrates good activity for TCA reduction, with a conversion of 40.13% achieved after 180 minutes of electrolysis at a fixed potential of -0.60V nih.gov.

Another approach utilizes a Vitamin B12 (VB12) modified iron (Fe) electrode. This system showed high efficiency, achieving 92.9% TCA removal within 5 hours under optimized conditions researchgate.net. The mechanism involves a synergistic effect between atomic hydrogen (H*), generated from the reduction of water, and the VB12 catalyst, which facilitates electron transfer for the dechlorination process researchgate.net. The choice of metal for the electrode is crucial, with iron proving superior to aluminum and copper in this specific VB12-based system researchgate.net.

The efficiency of these electrocatalytic systems is influenced by several factors, including the catalyst loading on the electrode, the applied current density, and the pH of the solution. Higher catalyst loadings and current densities generally promote dechlorination, while alkaline conditions tend to inhibit the process researchgate.net.

The table below summarizes the findings from different electrocatalytic systems for the dechlorination of trichloroacetic acid.

| Electrode System | Proposed Pathway | Efficiency | Conditions | Ref |

| Hemoglobin-Carbon Nanotube (Hb-CNT) modified graphite | TCA → DCAA → MCAA → Acetic Acid | 40.13% conversion of TCA | 180 min electrolysis at -0.60V (vs. SCE) | nih.gov |

| Vitamin B12 modified Iron (VB12/Fe) | TCA → DCAA → MCAA → Acetic Acid | 92.9% removal of TCA | 5 hours at 7.0 mA/cm² current density, neutral pH | researchgate.net |

| Silver (Ag) cathode and Zinc (Zn) anode | N/A (focus on electrocarboxylation of CCl₄) | High trichloroacetate yield | Acetonitrile solvent | researchgate.net |

These studies on trichloroacetic acid provide a strong foundation for predicting the behavior of this compound under similar electrocatalytic conditions, where a stepwise reductive dechlorination at the trichloromethyl group would be the expected transformation pathway.

Decomposition and Degradation Pathways of Tert Butyl Trichloroacetate

Thermal Decomposition Studies

The thermal instability of tert-butyl trichloroacetate (B1195264) is a key characteristic, leading to its decomposition through various mechanisms.

Decarboxylation Mechanisms and Kinetics

The thermal decomposition of tert-butyl trichloroacetate, like other trichloroacetate salts and the parent acid, primarily proceeds through decarboxylation. This process involves the elimination of carbon dioxide. While specific kinetic studies on this compound are not extensively detailed in the available literature, the general mechanism for the decarboxylation of trichloroacetic acid and its salts involves the formation of a trichloromethyl anion (CCl3-) as a key intermediate, which then gets protonated to form chloroform (B151607). In the case of the tert-butyl ester, the decomposition would likely lead to the formation of isobutene, carbon dioxide, and chloroform.

The rate of decarboxylation is influenced by factors such as temperature and the surrounding chemical environment. For trichloroacetic acid itself, the decomposition is known to be catalyzed by the trichloroacetate ion in a redox reaction that produces trichloromethyl radicals. rsc.org

Isothermal Decomposition Kinetics and Product Analysis

Isothermal studies on related compounds, such as sodium trichloroacetate, show that the decomposition follows first-order kinetics. researchgate.net The rate of decomposition is highly dependent on the temperature and the solvent used.

Decomposition Products of Related Trichloroacetates The decomposition of trichloroacetic acid and its salts yields several key products. nih.goviarc.frnih.gov

| Compound | Decomposition Products |

| Trichloroacetic Acid | Chloroform, Hydrochloric Acid, Carbon Dioxide, Carbon Monoxide nih.goviarc.frnih.gov |

| Sodium Trichloroacetate | Chloroform, Sodium Carbonate |

For this compound, the expected primary decomposition products under thermal stress would be isobutene, carbon dioxide, and chloroform.

Influence of Solvent Systems on Decomposition Rates

The solvent system plays a crucial role in the rate of decomposition of trichloroacetates. researchgate.netacs.org Studies on trichloroacetic acid and its salts have demonstrated that the rate of decomposition is significantly affected by the polarity and nature of the solvent. For instance, the decomposition of anilinium trichloroacetate in ethanol (B145695) is well-documented. researchgate.net Computational studies have suggested that the decarboxylation of trichloroacetic acid is most favorable in polar aprotic solvents like DMSO. researchgate.net The presence of the trichloroacetate ion is generally necessary for decomposition to occur. researchgate.net In relatively non-basic solvents such as benzene (B151609), carbon tetrachloride, and acetone (B3395972), trichloroacetic acid itself does not readily decompose. researchgate.net

Effect of Solvent on the Decomposition of Anilinium Trichloroacetate at 70°C researchgate.net

| Solvent | Rate Constant (k x 10^4 sec⁻¹) |

| Aniline | 1.83 |

| Ethyl Alcohol | 2.12 |

Metal Catalysis in Decomposition Processes

The decomposition of trichloroacetate compounds can be significantly influenced by the presence of metal catalysts. Iron and copper compounds, for example, have been noted as potential catalysts in the manufacturing process of trichloroacetic acid, which can sometimes lead to the decomposition of the reaction mixture. nih.govnih.gov

More specifically, copper has been shown to be an effective catalyst for the dehalogenation of trichloroacetic acid under visible light. researchgate.net This process involves the reduction of the C-Cl bond, leading to the formation of dichloroacetate (B87207) and other less halogenated compounds. The catalytic cycle involves the copper complex in multiple roles, including photoexcitation and activation of the carbon-chlorine bonds. researchgate.net

Formation of Reactive Intermediates During Decomposition

The decomposition of this compound and related compounds involves the formation of several highly reactive intermediates.

In the decomposition of trichloroacetic acid and trichloroacetate ions in acetonitrile, the formation of trichloromethyl radicals (•CCl₃) has been identified. rsc.org This occurs through a redox reaction between the acid and its conjugate base.

The photocatalytic degradation of trichloroacetate on platinized titanium dioxide (Pt-TiO₂) is suggested to proceed through the formation of dichlorocarbene (B158193) (:CCl₂) as a stabilized reactive intermediate on the platinum surface. acs.org

Given the structure of this compound, it is also plausible that under certain conditions, particularly in the gas phase or in non-polar solvents, decomposition could lead to the formation of a tert-butyl cation and the trichloroacetate anion, similar to the behavior of other tert-butyl compounds. wiley.comslideshare.net The subsequent decomposition of the trichloroacetate anion would then follow. The fragmentation of related tert-butoxy (B1229062) radicals to form methyl radicals and acetone is also a known pathway for other tert-butyl compounds. dokumen.pub

Advanced Applications of Tert Butyl Trichloroacetate in Organic Synthesis

Role as a Synthetic Building Block and Precursor

While not as commonly employed as other activated acid derivatives, tert-butyl trichloroacetate (B1195264) holds potential as a building block and a precursor to reactive intermediates. Its utility stems from the combined properties of the acid-labile tert-butyl ester and the electron-withdrawing trichloroacetyl group.

The presence of the trichloroacetate moiety suggests its potential as a precursor for dichlorinated reactive species. For instance, related compounds like sodium trichloroacetate are known sources of dichlorocarbene (B158193) (:CCl₂) upon heating, which can then be used in cyclopropanation reactions researchgate.net. Similarly, dichloroketene (B1203229) (Cl₂C=C=O) is typically generated from trichloroacetyl chloride via dehydrochlorination thieme-connect.de. By analogy, tert-butyl trichloroacetate could potentially serve as a precursor to such intermediates under specific thermal or basic conditions, which would then participate in cycloadditions to form complex cyclic systems.

More broadly, the tert-butyl ester group is a common motif in versatile synthetic building blocks. The ester can be introduced into a molecule to confer specific solubility properties or to serve as a stable protecting group that is later removed or transformed. For example, α,β-unsaturated tert-butyl esters are excellent Michael acceptors for the stereoselective synthesis of amino acid derivatives, which are themselves crucial building blocks for peptides and heterocycles beilstein-journals.org. The synthesis of key intermediates like ketene (B1206846) silyl (B83357) acetals from tert-butyl esters also highlights their role in constructing complex molecular architectures nih.gov.

Table 1: Examples of Related Building Blocks in Synthesis

| Precursor/Building Block | Reagents | Intermediate/Product | Application Type |

|---|---|---|---|

| (S)-(-)-Perillaldehyde | 1. Jones Oxidation 2. Isobutylene (B52900), H₂SO₄ | (+)-tert-Butyl perillate | Michael acceptor for β-amino acid synthesis beilstein-journals.org |

| tert-Butyl Esters | LDA, TMSCl | (E)-Ketene tert-butyl TMS acetals | Precursor for stereoselective aldol (B89426) reactions nih.gov |

| Alcohol | Trichloroacetic acid/anhydride | Alkyl trichloroacetate | Activation of alcohol for subsequent substitution google.com |

Utilization in Complex Functional Group Interconversions

A functional group interconversion (FGI) is the transformation of one functional group into another. This compound and, more broadly, tert-butyl esters and trichloroacetate esters, are valuable in facilitating such conversions, often under mild conditions.

The tert-butyl ester functionality is particularly notable for its role as a protecting group for carboxylic acids. Its key feature is its stability to a wide range of nucleophilic and basic conditions while being easily cleaved under acidic conditions to regenerate the carboxylic acid. This acid-labile nature is a cornerstone of its use in multi-step synthesis, particularly in peptide chemistry organic-chemistry.org.

Furthermore, the tert-butyl ester group itself can be directly converted into other functionalities. Recent methods have shown that tert-butyl esters can be transformed into highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. These in-situ generated acid chlorides can then be trapped with various alcohols or amines to afford a wide range of other esters and amides, respectively organic-chemistry.org. This provides a direct pathway for functional group manipulation that avoids the isolation of the free carboxylic acid.

On the other side of the molecule, the trichloroacetate group is an excellent leaving group. An alcohol can be converted into its corresponding trichloroacetate ester, thereby activating the hydroxyl group for subsequent nucleophilic substitution. This two-step sequence (alcohol → trichloroacetate ester → substitution product) represents a powerful strategy for FGI, allowing for the conversion of alcohols into halides, azides, and other functional groups under Sₙ2 conditions ub.edu.

Table 2: Functional Group Interconversions Involving Ester Derivatives

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Key Feature | Reference |

|---|---|---|---|---|

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Carboxylic Acid | Acid-labile deprotection | organic-chemistry.org |

| tert-Butyl Ester | SOCl₂ | Acid Chloride | Conversion to activated species | organic-chemistry.org |

| tert-Butyl Ester | α,α-dichlorodiphenylmethane, SnCl₂, then R₂NH | Amide | Direct conversion to amides | organic-chemistry.org |

Strategies for Stereochemical Control in Reactions Involving this compound

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. The functional groups present in this compound offer several strategies for achieving stereochemical control.

First, in any synthetic sequence involving a chiral molecule, it is crucial that the introduction and manipulation of functional groups proceed with a known and high degree of stereoselectivity. The formation of a trichloroacetate ester from a chiral alcohol, much like the formation of a tosylate or mesylate, occurs at the oxygen atom and does not affect the stereochemistry of the carbon center, thus proceeding with retention of configuration ub.edu. If this chiral trichloroacetate is then subjected to a nucleophilic substitution under Sₙ2 conditions, the reaction will proceed with inversion of configuration at the carbon center. This two-step "retention-then-inversion" sequence provides a reliable method for the stereocontrolled conversion of an alcohol to a substituted product with an inverted stereocenter.

Second, the tert-butyl ester can act as a controlling element in stereoselective reactions. For example, the conjugate addition of chiral lithium amides to α,β-unsaturated tert-butyl esters has been shown to proceed with excellent diastereoselectivity, allowing for the synthesis of specific β-amino acid isomers beilstein-journals.org. The bulky tert-butyl group can influence the approach of the nucleophile, favoring the formation of one stereoisomer over others.

Finally, tert-butyl esters are valuable substrates for the regio- and stereoselective preparation of ketene silyl acetals. A robust method has been developed for preparing (E)-ketene trimethylsilyl (B98337) acetals from tert-butyl esters under specific base and solvent conditions. These intermediates are highly valuable for subsequent stereocontrolled reactions, such as aldol additions, to build up complex acyclic structures with defined stereochemistry nih.gov.

Tert Butyl Trichloroacetate in Polymer Chemistry

Applications as an Initiator or Chain Transfer Agent in Polymerization

Tert-butyl trichloroacetate (B1195264) and similar tert-butyl esters serve dual roles in polymerization processes. nih.gov They can function as initiators, particularly in cationic polymerization, where the cleavage of the tert-butyl group generates a stable tert-butyl cation that can initiate the growth of a polymer chain. nih.govnii.ac.jp

Simultaneously, these compounds are effective chain transfer agents. nih.govwikipedia.org A chain transfer reaction is a process in polymerization where the activity of a growing polymer chain is transferred to another molecule, in this case, the chain transfer agent. wikipedia.org This terminates the existing polymer chain and initiates a new one, a critical mechanism for controlling the molecular weight of the final polymer. wikipedia.org For instance, in the cationic copolymerization of vinyl ethers and oxiranes, tert-butyl esters act as chain transfer agents by reacting with the propagating cation. This reaction appends an acetate (B1210297) group to the end of the polymer chain and releases a tert-butyl cation, which then starts a new polymer chain. nih.gov The efficiency of this process is dependent on the liberation of the stable tert-butyl cation. nih.gov

Cationic Polymerization Systems

In cationic polymerization, which involves monomers with electron-donating substituents, tert-butyl trichloroacetate is used in initiating systems, often in conjunction with a Lewis acid co-initiator like titanium tetrachloride (TiCl₄). wikipedia.orgresearchgate.net These systems are sensitive to the solvent and counterion, which can influence the reactivity of the propagating cationic chain. wikipedia.org

Impact on Polymer Molecular Weight Distribution and Polydispersity

The use of this compound and related initiating systems has a significant impact on the molecular weight and molecular weight distribution (polydispersity index, PDI or M_w/M_n) of the resulting polymers. researchgate.netresearchgate.net These parameters are crucial as they determine the polymer's physical and mechanical properties. nsf.gov

Chain transfer reactions inherently reduce the average molecular weight of the final polymer. wikipedia.org In systems involving this compound, the extent of chain transfer can be controlled to produce polymers with desired molecular weights. Research on the cationic polymerization of 1,3-pentadiene (B166810) using initiating systems containing tert-butyl chloride or trichloroacetic acid has shown that it is possible to synthesize low molecular weight polymers (M_n = 1000–3000 g/mol ) with a relatively narrow molecular weight distribution (M_w/M_n < 2.0). researchgate.net

At elevated monomer concentrations, however, chain transfer to the polymer can lead to branching and a significant increase in polydispersity as the polymerization reaction progresses. researchgate.net

Interactive Data Table: Effect of Initiator Concentration on Polydispersity in Cationic Polymerization

The following table illustrates how varying the concentration of the initiator components can affect the molecular characteristics of the resulting polymer.

| Initiator System | Monomer | Initiator Concentration (mol/L) | Polymer Molecular Weight (M_n) | Polydispersity (M_w/M_n) |

| TiCl₄/TCAA | Isoprene | [TCAA] = 0.01 | 15000 | 1.8 |

| TiCl₄/TCAA | Isoprene | [TCAA] = 0.05 | 8000 | 2.1 |

| TiCl₄/tBuCl | 1,3-Pentadiene | [tBuCl] = 0.02 | 3000 | 1.9 |

| TiCl₄/tBuCl | 1,3-Pentadiene | [tBuCl] = 0.10 | 1500 | 2.2 |

Note: Data is representative of trends discussed in the literature. TCAA stands for trichloroacetic acid and tBuCl for tert-butyl chloride.

Development of Functional Polymers via Reactions Involving this compound

The incorporation of this compound or related monomers like tert-butyl acrylate (B77674) into a polymer chain is a strategic approach for creating functional polymers. nih.govmdpi.com The tert-butyl ester group serves as a protecting group for a carboxylic acid functionality. This allows for the polymerization of monomers that would otherwise be reactive under the polymerization conditions.

For example, polymers and copolymers of tert-butyl acrylate can be synthesized, resulting in a hydrophobic polymer. nih.gov The true functionality is revealed in a subsequent step where the tert-butyl group is removed. This process is a cornerstone of creating advanced polymer architectures.

Polymer Analogous Reactions and Post-Polymerization Modification

Post-polymerization modification is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization. utexas.edu A key example involving the tert-butyl group is the transformation of poly(tert-butyl acrylate) into poly(acrylic acid).

This is achieved through a polymer analogous reaction, specifically the cleavage of the tert-butyl ester groups under acidic conditions. adventchembio.com Reagents such as trichloroacetic acid (TCA) or trifluoroacetic acid (TFA) are effective for this deprotection step. adventchembio.comresearchgate.net The reaction converts the hydrophobic precursor polymer into a hydrophilic polyelectrolyte (poly(acrylic acid)), dramatically changing its properties, such as solubility and pH-responsiveness. This strategy is also used to produce other functional polymers, such as linear polyethyleneimine from a precursor polymer with tert-butyloxycarbonyl (Boc) protecting groups.

Interactive Data Table: Reagents for Post-Polymerization Deprotection of Tert-butyl Esters

| Precursor Polymer | Deprotection Reagent | Functional Polymer Product |

| Poly(tert-butyl acrylate) | Trichloroacetic Acid (TCA) adventchembio.com | Poly(acrylic acid) |

| Poly(tert-butyl acrylate) | Trifluoroacetic Acid (TFA) | Poly(acrylic acid) |

| Poly(tert-butyl aziridine-1-carboxylate) | Trifluoroacetic Acid (TFA) | Linear Polyethyleneimine |

| Poly(tert-butyl salicylate (B1505791) acrylate) researchgate.net | Amines | Functional Polyacrylamides |

Theoretical and Computational Investigations of Tert Butyl Trichloroacetate

Electronic Structure Calculations of Relevant Radical and Ionic Intermediates

The decomposition of tert-butyl trichloroacetate (B1195264) can be envisioned to proceed through either heterolytic (ionic) or homolytic (radical) bond cleavage. Computational chemistry offers powerful tools to investigate the electronic structure and stability of the resulting intermediates.

Ionic Intermediates: The most plausible ionic pathway involves the cleavage of the oxygen-tert-butyl bond, leading to the formation of a tert-butyl cation and a trichloroacetate anion . The tert-butyl cation is a well-studied carbocation, known for its relative stability due to hyperconjugation. acs.orgworldscientific.comrsc.org Density Functional Theory (DFT) and ab initio calculations have been extensively used to determine its structure and energetics. acs.orgworldscientific.com For instance, calculations at the MP2/cc-pVTZ level of theory predict a C-C bond length of 1.455 Å for the C₃ₕ structure. acs.org The stability of the tert-butyl cation is a key factor in rationalizing SN1-type reactions involving tert-butyl esters. numberanalytics.com

Radical Intermediates: Homolytic cleavage of the C-O bond would yield a tert-butyl radical and a trichloroacetoxy radical . The latter can subsequently decarboxylate to form a trichloromethyl radical and carbon dioxide. The tert-butyl radical has been the subject of numerous computational studies, which indicate a non-planar, pyramidal geometry. worldscientific.com The trichloromethyl radical is also a well-characterized species. nist.govlookchem.com Ab initio and DFT calculations have been employed to determine its electronic structure and vibrational frequencies. researchgate.netresearchgate.net Another potential radical pathway involves the abstraction of a hydrogen atom from the tert-butyl group, leading to a primary alkyl radical. However, this is generally considered less favorable than the formation of the more stable tertiary radical or cation.

A comparative analysis of the properties of the tert-butyl radical and cation using DFT methods reveals significant differences in their geometries and electronic properties. worldscientific.com For instance, the C-C bond in the radical is calculated to be longer than in the cation by approximately 0.033 Å. worldscientific.com

Table 1: Calculated Properties of Potential Intermediates in the Decomposition of Tert-butyl Trichloroacetate

| Intermediate | Species | Method/Basis Set | Calculated Property | Value |

| Ionic | tert-Butyl Cation | MP2/cc-pVTZ | C-C bond length | 1.455 Å acs.org |

| Ionic | tert-Butyl Cation | B3LYP/cc-pVTZ | C-C bond length | 1.458 - 1.462 Å acs.org |

| Radical | tert-Butyl Radical | DFT/6-311++G | C-C bond length | ~0.033 Å longer than cation worldscientific.com |

| Radical | tert-Butyl Radical | DFT/6-311++G | Inversion barrier | 3.86 - 4.82 kJ/mol worldscientific.com |

| Radical | Trichloromethyl Radical | Ab initio/6-31G* | C-Cl bond length | 1.6437 Å (for cation) researchgate.net |

This table presents representative data from computational studies on analogous systems to infer the properties of intermediates relevant to this compound.

Reaction Coordinate Analysis for Key Mechanistic Steps

Reaction coordinate analysis, often performed using computational methods, allows for the mapping of the potential energy surface along a specific reaction pathway, identifying transition states and intermediates. For this compound, two primary decomposition mechanisms are of interest: gas-phase pyrolysis and solvolysis.

Gas-Phase Pyrolysis: The pyrolysis of esters, particularly those with a β-hydrogen in the alkyl group, is proposed to proceed through a concerted, cyclic transition state. nih.gov This mechanism involves the simultaneous breaking of the C-O bond and transfer of a β-hydrogen to the carbonyl oxygen, yielding an alkene and a carboxylic acid. nih.gov For this compound, this would lead to the formation of isobutylene (B52900) and trichloroacetic acid. Theoretical studies on the pyrolysis of similar esters, like isopropyl acetate (B1210297), have utilized methods such as the AM1 semi-empirical method and DFT to model the six-membered cyclic transition state. nih.govkoreascience.kr These calculations help in understanding the influence of substituents on the activation energy. For instance, electron-withdrawing groups on the acetate moiety, such as the trichloromethyl group, are known to affect the rate of pyrolysis. nih.gov

Solvolysis (SN1 Pathway): In a polar solvent, the decomposition of this compound is expected to follow an SN1-type mechanism. numberanalytics.comresearchgate.net The reaction coordinate for this process would involve the initial, rate-determining step of C-O bond heterolysis to form the tert-butyl cation and trichloroacetate anion. numberanalytics.com Subsequent fast reaction of the carbocation with a nucleophilic solvent molecule would lead to the final products. Computational studies on the solvolysis of tert-butyl chloride have provided detailed insights into the role of the solvent in stabilizing the transition state and the ionic intermediates. researchgate.netaip.org These studies often employ a combination of explicit and implicit solvation models to accurately describe the reaction in solution. nih.gov The calculated free energy profile would show a significant barrier for the initial ionization step, consistent with a first-order reaction. numberanalytics.com

Radical Abstraction: The reaction coordinate for a radical hydrogen abstraction from the tert-butyl group by a radical initiator would involve the approach of the radical, the transition state for hydrogen transfer, and the formation of the resulting alkyl radical and the new hydrogen-containing species. princeton.eduacs.org

Quantum Chemical Modeling of Transition States and Energetics

Quantum chemical modeling provides detailed information about the geometry and energy of transition states, which are crucial for understanding reaction rates.

For the gas-phase pyrolysis of this compound via a cyclic mechanism, the transition state would feature a partially formed C=C bond in the incipient isobutylene, a partially broken C-O ester bond, and a partially formed O-H bond. nih.govlookchemmall.com Calculations on analogous ester pyrolyses have determined the activation energies for these processes. nih.gov For example, a study on various tert-butyl-substituted acetates showed a correlation between the pyrolysis rate constant and the pKa of the corresponding carboxylic acid, with electron-withdrawing groups like trichloromethyl increasing the rate. nih.gov

In the context of the SN1 solvolysis pathway, the transition state is characterized by a significant elongation of the C-O bond and development of positive charge on the tert-butyl group and negative charge on the trichloroacetate moiety. researchgate.netacs.org Computational models can quantify the degree of charge separation and the geometry of the transition state. The activation free energy for the dissociation of tert-butyl halides has been calculated and shows good agreement with experimental values, highlighting the predictive power of these methods. researchgate.net

For radical reactions , such as hydrogen abstraction from the methyl groups of the tert-butyl moiety, the transition state involves the attacking radical, the hydrogen atom being transferred, and the carbon atom from which it is being abstracted. princeton.eduacs.org The energetics of these processes, including activation energies, can be calculated using methods like DFT and coupled-cluster theory. princeton.edursc.org

Table 2: Representative Calculated Activation Energies for Analogous Reactions

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ester Pyrolysis | Isopropyl Acetate | CBS-QB3 | ~11.44 (reaction energy) nih.gov |

| Ester Pyrolysis | Ethyl Formate | MNDO | - |

| SN1 Solvolysis | tert-Butyl Chloride | DFT/Continuum Model | Good agreement with experiment researchgate.net |

| Hydrogen Abstraction | Methyl Acetate + H• | CCSD(T)/CBS | Varies with abstraction site princeton.edu |

| Hydrogen Abstraction | Methyl Acetate + •OH | CCSD(T)/CBS | Lower barrier than H• abstraction princeton.edu |

This table provides examples of calculated activation energies for reactions analogous to those that this compound may undergo. The specific values for this compound would require dedicated computational studies.

Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation

Spectroscopic Methods for In-situ Reaction Monitoring and Mechanistic Insight

In-situ spectroscopic monitoring is a powerful tool for understanding the dynamic processes that occur during a chemical reaction. By observing the reaction mixture in real-time, it is possible to track the concentration changes of reactants, products, and intermediates, providing a detailed picture of the reaction pathway. mt.com

Infrared (IR) Spectroscopy for Kinetic Studies and Species Identification

Infrared (IR) spectroscopy, particularly when used in an in-situ setup like ReactIR, is invaluable for monitoring the progress of reactions involving tert-butyl trichloroacetate (B1195264). mt.comyoutube.com This technique tracks the change in concentration of key reaction species by observing their characteristic vibrational frequencies over time. mt.com For instance, the decomposition of trichloroacetates can be followed by monitoring the disappearance of the ester carbonyl stretch and the appearance of new bands corresponding to products. acs.org

Kinetic data can be extracted from the time-resolved IR spectra, allowing for the determination of reaction rates and orders. mt.comresearchgate.net This information is crucial for understanding the factors that influence the reaction, such as catalyst loading and substrate concentration. In studies of atom-transfer radical addition (ATRA) reactions, for example, IR spectroscopy can help determine if the catalyst is directly involved in the rate-limiting step. researchgate.net

Table 1: Characteristic Infrared Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| C=O (ester) | Stretch | ~1750-1730 |

| C-Cl | Stretch | ~850-550 |

| C-O | Stretch | ~1300-1000 |

| N-H (in amides from reactions) | Stretch | ~3500-3170 |

This table is a generalized representation. Specific frequencies can vary based on the molecular environment. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Catalytic Cycles

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within molecules and is particularly useful for studying catalytic cycles involving transition metal complexes. ichemc.ac.lk The absorption of UV-Vis light corresponds to the promotion of electrons from lower to higher energy orbitals. ichemc.ac.lk

In the context of tert-butyl trichloroacetate reactions catalyzed by metal complexes, UV-Vis spectroscopy can monitor changes in the oxidation state of the metal center. For example, in copper-catalyzed dehalogenation reactions, the formation and consumption of different copper species can be tracked by observing the appearance and disappearance of their characteristic d-d transition bands. nih.govacs.org This provides direct evidence for the involvement of different oxidation states of the catalyst in the reaction mechanism. The technique can also be used to study the electronic properties of the ligands coordinated to the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Analysis and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and is extensively used for the analysis of products and intermediates in reactions of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous identification of reaction products. chemicalbook.comacs.orgresearchgate.net

NMR is also a powerful tool for identifying and characterizing reaction intermediates, including short-lived species like carbocations. dalalinstitute.comnih.gov In superacidic media, for example, the formation of the tert-butyl cation from tert-butyl precursors can be directly observed by ¹³C NMR, with the cationic carbon exhibiting a characteristic downfield chemical shift. dalalinstitute.com Furthermore, techniques like Chemical Exchange Saturation Transfer (CEST) NMR can be employed to detect and characterize low-abundance, rapidly equilibrating intermediates that are not directly observable by conventional NMR methods. nih.gov In studies of catalytic reactions, NMR can be used to monitor the reaction progress by taking aliquots at different time intervals and analyzing the product distribution. nih.govacs.org

Table 2: Representative ¹H and ¹³C NMR Data

| Compound/Intermediate | Nucleus | Chemical Shift (ppm) | Notes |

| This compound | ¹H | ~1.5 | Signal for the tert-butyl protons. |

| ¹³C | ~83 (quaternary C), ~28 (methyl C) | Chemical shifts for the tert-butyl group. | |

| tert-Butyl cation | ¹³C | ~330 | Highly deshielded cationic carbon. dalalinstitute.com |

| Trichloromethylcarbinols | ¹H | ~5.2 (CH-OH) | Chemical shift for the proton attached to the carbon bearing the hydroxyl and trichloromethyl groups. acs.org |

Note: Chemical shifts are approximate and can be influenced by the solvent and other molecular features.

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is an essential analytical technique for identifying reaction products and intermediates by determining their mass-to-charge ratio. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex reaction mixtures. researchgate.netnih.gov

In the context of reactions involving this compound, GC-MS is particularly useful for identifying the products of radical reactions. researchgate.netwho.int For example, in the study of the atmospheric degradation of related chloroacetates, GC-MS has been used to identify and quantify the various degradation products. researchgate.net The fragmentation patterns observed in the mass spectra provide valuable structural information that aids in the identification of the analytes. jfda-online.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which can be used to determine its elemental composition. princeton.edu

Chromatographic Techniques for Reaction Mixture Component Separation and Quantification (e.g., GC-MS for radical reaction products)

Chromatographic techniques are indispensable for the separation and quantification of the components of a reaction mixture. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or flame ionization detection (FID), is a powerful method for analyzing volatile compounds. jfda-online.comnih.gov

For reactions involving this compound, GC-MS is a standard method for analyzing the product distribution, especially in radical reactions where a variety of products may be formed. researchgate.netwho.intscielo.org.mx The components of the reaction mixture are separated based on their volatility and interaction with the stationary phase of the GC column, and then detected and identified by the mass spectrometer. nih.gov For quantitative analysis, an internal standard is often used to correct for variations in injection volume and detector response. nih.gov This allows for the accurate determination of product yields and reaction conversions. acs.org

X-ray Crystallography for Structural Determination of Catalytic Complexes (Contextual from related studies)

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, including catalytic complexes. mdpi.com While a crystal structure of a catalyst directly involved in a reaction with this compound may not always be available, structural information from related systems provides invaluable context.

For instance, the crystal structures of copper complexes with bipyridine ligands, which are used in the dehalogenation of trichloroacetic acid, have been determined. nih.govacs.org These structures reveal important details about the coordination geometry of the metal center and the binding of ligands, which can be extrapolated to understand the behavior of similar catalysts in reactions with this compound. Similarly, the crystal structures of palladium and iron complexes used in catalytic reactions with trichloroacetate derivatives provide insights into the steric and electronic environment of the metal center, which influences their catalytic activity and selectivity. uniroma3.itnih.gov This structural information is crucial for designing more efficient and selective catalysts.

Emerging Research Directions and Future Outlook

Development of Green and Sustainable Synthesis Methods for Tert-butyl Trichloroacetate (B1195264)

The development of environmentally benign and sustainable methods for synthesizing tert-butyl esters is a significant area of research. While specific green synthesis routes for tert-butyl trichloroacetate are not extensively detailed, analogous processes for similar compounds suggest promising future directions.

One approach involves the use of solid super-strong acid catalysts, such as perfluorinated sulfonic resin, for the esterification of bromoacetic acid with isobutene in an oxolane solvent. google.com This method offers the advantage of easy catalyst recovery and reuse, minimizing waste. google.com The reaction can be carried out at low temperatures (0-10°C) under normal pressure, further enhancing its green credentials. google.com

Another innovative and sustainable technique is the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This method is particularly appealing for its eco-friendliness, as it avoids the need for solvents and external heating. rsc.org The neutral reaction environment is also beneficial for sensitive molecules. rsc.org The proposed mechanism involves bond activation through coordination with magnetized ferromagnetic rods used as the grinding media, representing a new frontier in reaction activation. rsc.org

These methodologies highlight a clear trend towards replacing hazardous reagents and harsh reaction conditions with more sustainable alternatives, a principle that is directly applicable to the industrial-scale production of this compound.

Exploration of Novel and Highly Efficient Catalytic Systems for its Transformations

Research into novel catalytic systems is unlocking new transformations for compounds related to this compound, particularly its parent acid, trichloroacetic acid (TCA). A notable advancement is the development of a visible-light-driven copper-catalyzed dechlorination of TCA. nih.govacs.org This system utilizes a copper(II) acetate (B1210297) catalyst with a 4,4′-di-tert-butyl-2,2′-bipyridine (tBu₂bpy) ligand, ascorbic acid as a benign hydrogen atom source, and an environmentally friendly water/ethanol (B145695) solvent mixture. nih.govacs.org The reaction proceeds with high selectivity for the formation of monochloroacetic acid. nih.gov Mechanistic studies have revealed the dual role of copper in both photoexcitation and substrate activation. acs.org

The efficiency of this catalytic system is dependent on the electronic properties of the bipyridine ligand, with electron-rich ligands showing superior performance. nih.govresearchgate.net This suggests that fine-tuning the catalyst structure can lead to even more efficient transformations.

| Entry | Catalyst System Component | Role/Observation | Reference |

| 1 | Cu(OAc)₂·H₂O | Copper source for the catalyst | nih.govacs.org |

| 2 | 4,4′-di-tert-butyl-2,2′-bipyridine (tBu₂bpy) | Ligand, forms active [(tBu₂bpy)₂Cu]⁺ species | nih.gov |

| 3 | Ascorbic Acid (AscH₂) | Benign hydrogen atom source | nih.govacs.org |

| 4 | Visible Light (440 nm LED) | Energy source for photoexcitation | nih.govacs.org |

| 5 | Water/Ethanol | "Green" solvent system | nih.govacs.org |

This interactive table summarizes the key components of the novel catalytic system for TCA dechlorination.

Furthermore, iron-catalyzed systems are being explored for chlorination reactions using tert-butyl hypochlorite, indicating the potential for developing new iron-based catalysts for transformations involving the trichloromethyl group. sciforum.net Palladium-based catalysts are also well-established for a variety of cross-coupling reactions, and novel palladium/1-alkylbenzimidazole systems have shown high activity for Suzuki reactions, which could be adapted for derivatives of this compound. arabjchem.org

Applications in Advanced Materials Science and Functional Materials Development

A fascinating and futuristic application of trichloroacetic acid, and by extension its derivatives, is in the field of advanced materials science. TCA is being used as a chemical fuel to power out-of-equilibrium chemical systems, enabling temporal control over the properties and structures of materials. acs.org This process relies on the decomposition of TCA, which releases volatile products, allowing the system to be reversibly switched between states. acs.org

This concept has been demonstrated in gel-sol-gel transitions, where the addition of TCA triggers a change in the material's phase. acs.org For example, organogelators like O-tert-butyl-l-tyrosine can form a stable gel, which dissolves upon the addition of TCA due to protonation. As the TCA decomposes, the system reverts to its gel state. acs.org This temporal control over material formation and deformation opens up possibilities for creating smart materials with programmable lifecycles. acs.org

Crucially, the use of enantiopure building blocks in these systems has led to the development of chiroptical switching materials. acs.org These materials exhibit different electronic circular dichroism (ECD) signals in their different states, which could be harnessed for applications in logic gates or advanced data storage devices. acs.org The unique properties of the trichloroacetate group are central to these dissipative processes, highlighting a significant future direction for its use in functional and smart materials. acs.org

Integration with Flow Chemistry and Continuous Processing for Enhanced Reaction Control

Flow chemistry and continuous processing are emerging as powerful tools for enhancing reaction control, safety, and scalability, particularly for reactions involving reactive intermediates or hazardous reagents. The principles of flow chemistry are highly relevant to the synthesis and transformations of this compound.

For instance, the decarboxylative trichloromethylation of aromatic aldehydes using sodium trichloroacetate has been successfully implemented in a continuous flow system. acs.orgacs.org This approach allows for the safe scale-up of a reaction that can be difficult to control in batch mode, efficiently producing 2,2,2-trichloromethylcarbinols. acs.orgacs.org

Similarly, the direct C-tert-butoxycarbonylation of organolithiums, a reaction for creating tert-butyl esters, has been significantly improved using a flow microreactor system. beilstein-journals.org This method allows for precise control of residence time (on the order of milliseconds), which is crucial for preventing side reactions. beilstein-journals.org The use of flow chemistry enabled the reaction to be performed at higher temperatures (20°C instead of -95°C) and in greener solvents like 2-MeTHF, demonstrating a more sustainable and efficient process compared to traditional batch protocols. beilstein-journals.org

These examples underscore the immense potential of integrating flow chemistry with reactions involving this compound to achieve safer, more efficient, and scalable manufacturing processes.

| Reaction Type | Key Advantage of Flow Chemistry | Compound Class | Reference |

| Decarboxylative Trichloromethylation | Safe scale-up, simple setup | 2,2,2-Trichloromethylcarbinols | acs.orgacs.org |